molecular formula C10H8N2O3 B599965 Methyl 4-hydroxyquinazoline-6-carboxylate CAS No. 152536-21-5

Methyl 4-hydroxyquinazoline-6-carboxylate

Cat. No. B599965
M. Wt: 204.185
InChI Key: AZKJJWQKQGSQPY-UHFFFAOYSA-N
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Patent
US08133998B2

Procedure details

To a mixture of 4-oxo-3,4-dihydroquinazoline-6-carboxylic acid (2.5 g, 13.15 mmol) in methanol (80 mL) was added thionyl chloride (2.5 mL) at 5° C. The mixture was refluxed at 80° C. over night. The reaction mixture was concentrated under vacuum and crude taken in ethyl acetate. The organic layer was washed with 10% aqueous NaHCO3, water, brine and dried. The solvent was removed to give methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate in 55% as solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([C:12]([OH:14])=[O:13])[CH:10]=2)[N:5]=[CH:4][NH:3]1.S(Cl)(Cl)=O.[CH3:19]O>>[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([C:12]([O:14][CH3:19])=[O:13])[CH:10]=2)[N:5]=[CH:4][NH:3]1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
O=C1NC=NC2=CC=C(C=C12)C(=O)O
Name
Quantity
80 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum and crude
WASH
Type
WASH
Details
The organic layer was washed with 10% aqueous NaHCO3, water, brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Name
Type
product
Smiles
O=C1NC=NC2=CC=C(C=C12)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.